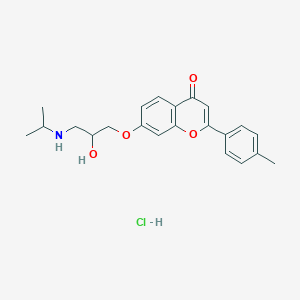
4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride, commonly known as Fisetin, is a flavonoid compound that is found in various fruits and vegetables. Fisetin has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and neuroprotective properties. In
作用機序
Fisetin works by inhibiting various pathways involved in cancer growth and progression. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Fisetin has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, Fisetin has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
生化学的および生理学的効果
Fisetin has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and spread of cancer cells, reduce inflammation and oxidative stress, and improve cognitive function and memory. Fisetin has also been shown to have neuroprotective properties, which may help to prevent or slow the progression of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using Fisetin in lab experiments is its availability. Fisetin can be synthesized or extracted from natural sources, making it readily available for research purposes. Additionally, Fisetin has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have adverse effects. One limitation of using Fisetin in lab experiments is its stability. Fisetin is prone to degradation, which may affect its potency and efficacy in experiments.
将来の方向性
There are several future directions for research on Fisetin. One area of interest is the potential use of Fisetin in combination with other compounds for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of Fisetin for various health conditions. Finally, more research is needed to explore the potential neuroprotective effects of Fisetin and its potential use in the prevention or treatment of neurodegenerative diseases.
Conclusion:
Fisetin is a flavonoid compound that has been studied for its potential health benefits, including its anti-inflammatory, anti-cancer, and neuroprotective properties. Fisetin can be synthesized or extracted from natural sources and has been shown to have low toxicity. While there is still much to learn about Fisetin, it has the potential to be a valuable compound for the prevention and treatment of various health conditions.
合成法
Fisetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of chemical reactions to produce the compound. Extraction from natural sources involves the isolation of Fisetin from fruits and vegetables, such as strawberries, apples, and onions.
科学的研究の応用
Fisetin has been studied for its potential health benefits, particularly in the areas of cancer prevention and treatment. Research has shown that Fisetin has anti-cancer properties, which may help to inhibit the growth and spread of cancer cells. Fisetin has also been studied for its potential to improve cognitive function and memory, as well as its anti-inflammatory and antioxidant properties.
特性
CAS番号 |
106287-81-4 |
|---|---|
製品名 |
4'-Methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone hydrochloride |
分子式 |
C22H26ClNO4 |
分子量 |
403.9 g/mol |
IUPAC名 |
7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2-(4-methylphenyl)chromen-4-one;hydrochloride |
InChI |
InChI=1S/C22H25NO4.ClH/c1-14(2)23-12-17(24)13-26-18-8-9-19-20(25)11-21(27-22(19)10-18)16-6-4-15(3)5-7-16;/h4-11,14,17,23-24H,12-13H2,1-3H3;1H |
InChIキー |
SYJFBYMNIYYHAV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCC(CNC(C)C)O.Cl |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OCC(CNC(C)C)O.Cl |
同義語 |
4'-methyl-7-(2-hydroxy-3-isopropylaminopropoxy)flavone methylflavonolamine SIPI 549 SIPI-549 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



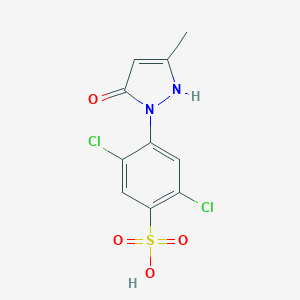
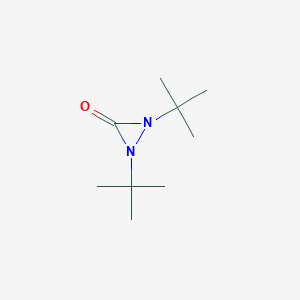
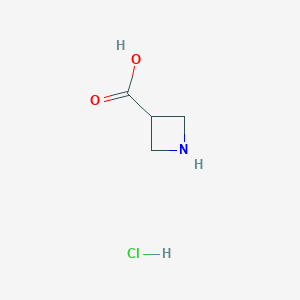
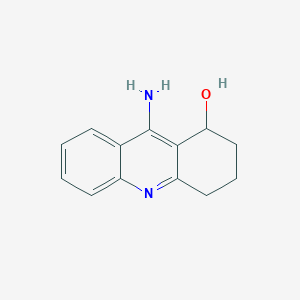
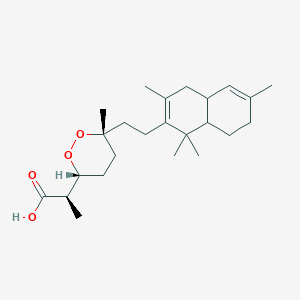
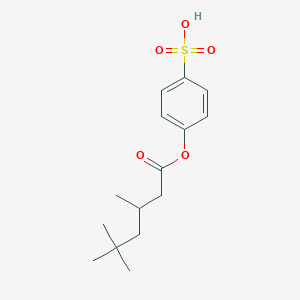
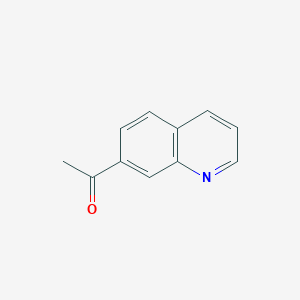
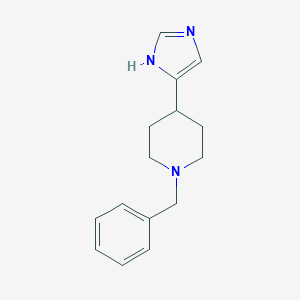
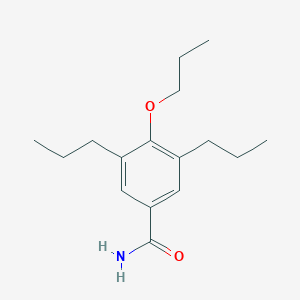
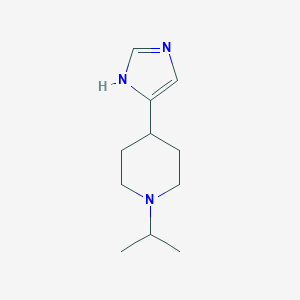
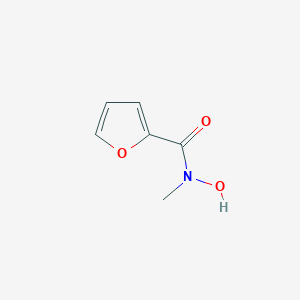
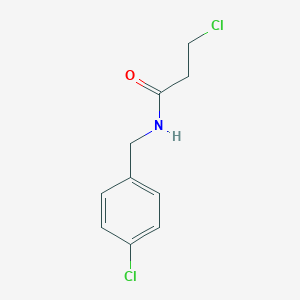
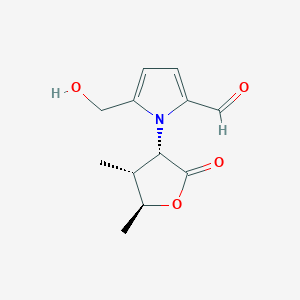
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)